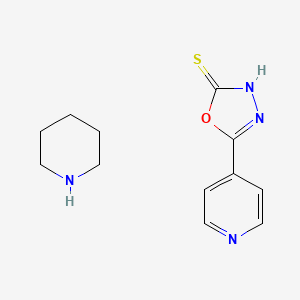
piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound consists of a piperidine ring fused with a 1,3,4-oxadiazole ring, which is further substituted with a pyridine group at the 5-position and a thione group at the 2-position. The unique structure of this compound contributes to its wide range of chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione typically involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol. The reaction mixture is refluxed for several hours, followed by acidification with acetic acid to yield the desired compound . Another method involves the Mannich reaction, where 5-(pyridine-4-yl)-3H-1,3,4-oxadiazole-2-thione is reacted with formaldehyde and various substituted piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and diseases caused by resistant microorganisms.
Wirkmechanismus
The mechanism of action of piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. For example, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Pyridine 4-yl-3H-(1,3,4) Oxadiazole-2 Thione Hydrochloride Monohydrate
- 4-[5-Ethylsulfanyl-(1,3,4) Thiadiazole-2-yl]-Pyridinium Perchlorate
- 5-Pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione stands out due to its unique combination of a piperidine ring, oxadiazole ring, and pyridine group, which imparts distinct chemical and biological properties. Its ability to form stable complexes and exhibit a wide range of biological activities makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
678145-16-9 |
|---|---|
Molekularformel |
C12H16N4OS |
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
piperidine;5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H5N3OS.C5H11N/c12-7-10-9-6(11-7)5-1-3-8-4-2-5;1-2-4-6-5-3-1/h1-4H,(H,10,12);6H,1-5H2 |
InChI-Schlüssel |
JKJKPZRXZBUZNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNCC1.C1=CN=CC=C1C2=NNC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
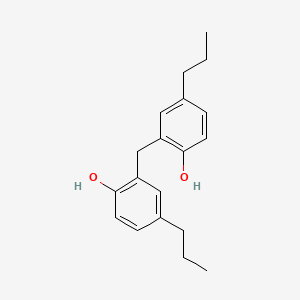
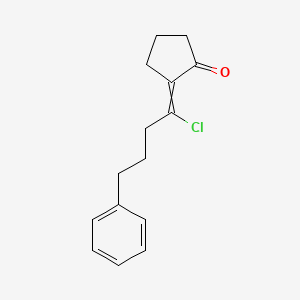
![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
acetonitrile](/img/structure/B12533699.png)
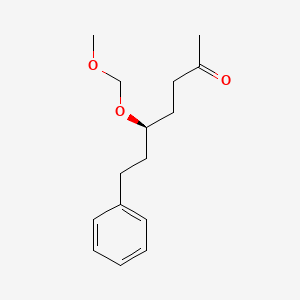
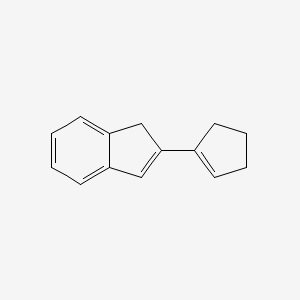
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12533719.png)

![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
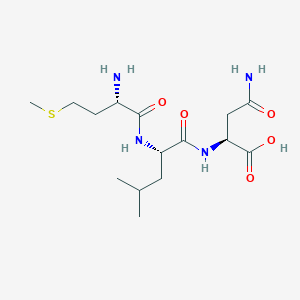
![3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12533737.png)
